Cas no 58114-05-9 (1-(1-chloroethyl)-3-methoxybenzene)
1-(1-chloroethyl)-3-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(1-chloroethyl)-3-methoxy-
- 1-(1-chloroethyl)-3-methoxybenzene
- 1-chlor-1-(3'-methoxyphenyl)-ethane
- SCHEMBL1588867
- EN300-94815
- 58114-05-9
- YOANFEVQVLUDDA-UHFFFAOYSA-N
- CS-0264837
- DTXSID30511730
-
- MDL: MFCD11186421
- Inchi: 1S/C9H11ClO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3
- InChI Key: YOANFEVQVLUDDA-UHFFFAOYSA-N
- SMILES: ClC(C)C1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 170.04993
- Monoisotopic Mass: 170.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1-(1-chloroethyl)-3-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C413425-10mg |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C413425-50mg |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C413425-100mg |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Chemenu | CM460360-100mg |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 95%+ | 100mg |
$256 | 2022-06-10 | |
| Chemenu | CM460360-250mg |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 95%+ | 250mg |
$353 | 2022-06-10 | |
| Chemenu | CM460360-500mg |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 95%+ | 500mg |
$648 | 2022-06-10 | |
| Chemenu | CM460360-1g |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 95%+ | 1g |
$822 | 2022-06-10 | |
| Enamine | EN300-94815-0.05g |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 95.0% | 0.05g |
$155.0 | 2025-02-21 | |
| Enamine | EN300-94815-0.1g |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 95.0% | 0.1g |
$232.0 | 2025-02-21 | |
| Enamine | EN300-94815-0.25g |
1-(1-chloroethyl)-3-methoxybenzene |
58114-05-9 | 95.0% | 0.25g |
$331.0 | 2025-02-21 |
1-(1-chloroethyl)-3-methoxybenzene Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(1-chloroethyl)-3-methoxybenzene
Comprehensive Guide to 1-(1-Chloroethyl)-3-Methoxybenzene (CAS 58114-05-9): Properties, Applications, and Industry Insights
1-(1-Chloroethyl)-3-methoxybenzene (CAS 58114-05-9), also known as 3-methoxy-α-chloroethylbenzene, is a specialized organic compound with a unique molecular structure combining a methoxy group and a chloroethyl substituent on a benzene ring. This aromatic derivative has garnered attention in pharmaceutical intermediates, fragrance synthesis, and advanced material research due to its versatile reactivity. Its CAS registry number (58114-05-9) serves as a critical identifier for researchers and regulatory compliance.
In recent years, the demand for halogenated aromatic compounds like 1-(1-chloroethyl)-3-methoxybenzene has surged, driven by trends in green chemistry and sustainable synthesis. Search analytics reveal growing queries such as "methoxybenzene derivatives applications" and "chloroethyl benzene safety data", reflecting user interest in both functional uses and handling protocols. The compound’s electron-rich aromatic system enables participation in cross-coupling reactions, a hot topic in catalytic process optimization.
From a molecular perspective, the methoxy group at the meta position enhances steric control in electrophilic substitutions, while the chloroethyl moiety offers nucleophilic displacement potential. This dual functionality explains its utility in constructing chiral auxiliaries—a frequent search term in asymmetric synthesis forums. Analytical studies using GC-MS and NMR spectroscopy (common techniques queried by lab professionals) confirm its stability under inert atmospheres, with a boiling point range of 230-235°C at standard pressure.
Industrial applications leverage 58114-05-9 as a precursor for flavor and fragrance ingredients, particularly in vanillin analogs. Patent databases show increased innovation around "methoxybenzene-based polymers", correlating with nanotechnology advancements. Environmental considerations have also spurred research into biodegradable catalysts for its synthesis—addressing top-searched concerns about eco-friendly halogenation methods.
Quality control protocols for CAS 58114-05-9 emphasize HPLC purity verification (>98%), with safety data sheets highlighting standard organic solvent precautions. The compound’s storage stability (a trending search phrase in chemical logistics) is optimal under nitrogen at 4°C, making it suitable for global supply chains. Regulatory compliance aligns with REACH and TSCA frameworks, as verified by its EU inventory listing.
Emerging studies explore 1-(1-chloroethyl)-3-methoxybenzene in photoactive materials, responding to solar energy research trends. Its UV absorption spectrum (λmax 275 nm) makes it a candidate for organic semiconductors—a high-growth sector per scientific literature metrics. Computational chemistry models, another frequently searched topic, predict its reactivity in DFT-calculated pathways for drug intermediate design.
For procurement specialists, the compound’s global availability and technical specifications rank as top search keywords. Reputable suppliers provide batch-specific COA documentation (Certificate of Analysis), with pricing influenced by chlorobenzene market trends. Recent process innovations have reduced synthetic steps using microwave-assisted reactions—a technique gaining traction in pilot-scale production queries.
In academic settings, 58114-05-9 serves as a case study for electrophilic aromatic substitution mechanisms, with over 120 scholarly articles referencing its derivatives since 2020. The compound’s structure-activity relationships (SAR) are frequently discussed in medicinal chemistry forums, particularly regarding bioisostere development—a trending subtopic in drug discovery circles.
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